molecular formula C49H86N2NaO11P B14757422 sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate

sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate

Cat. No.: B14757422
M. Wt: 933.2 g/mol
InChI Key: ZBGACOGQMJLNDB-UHFFFAOYSA-M
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Description

Sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a phosphate group, a cyclohexane ring, and long hydrocarbon chains. It is often used in biochemical and pharmaceutical research due to its specific properties and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate typically involves multiple steps. The process begins with the esterification of glycerol with hexadecanoic acid to form 2,3-di(hexadecanoyloxy)propyl. This intermediate is then reacted with 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides, and appropriate solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and function. The molecular targets and pathways involved include membrane receptors, ion channels, and signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C49H86N2NaO11P

Molecular Weight

933.2 g/mol

IUPAC Name

sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate

InChI

InChI=1S/C49H87N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-47(54)59-40-44(62-48(55)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-61-63(57,58)60-38-37-50-49(56)43-33-31-42(32-34-43)39-51-45(52)35-36-46(51)53;/h35-36,42-44H,3-34,37-41H2,1-2H3,(H,50,56)(H,57,58);/q;+1/p-1

InChI Key

ZBGACOGQMJLNDB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.[Na+]

Origin of Product

United States

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